1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
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Overview
Description
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole core structure substituted with a trifluoromethyl group at the 2-position and a 3-methylphenylmethyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. For this compound, the specific benzaldehyde used is 3-methylbenzaldehyde. The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions. The reaction mixture is then purified using a combination of hexane and water washes to isolate the desired product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The benzimidazole core can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-(Trifluoromethyl)benzimidazole: Similar structure but lacks the 3-methylphenylmethyl group.
1-(3-Methylphenyl)methylbenzimidazole: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is unique due to the presence of both the trifluoromethyl and 3-methylphenylmethyl groups. These substitutions enhance its biological activity and make it a valuable compound for various applications in research and industry .
Biological Activity
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a trifluoromethyl group and a 3-methylphenyl group. The trifluoromethyl moiety is significant as it enhances the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been reported to exhibit various biological activities:
- Antimicrobial Activity : These compounds are known to interact with bacterial cell division proteins, such as FtsZ, and exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Recent research suggests potential neuroprotective properties, particularly in models of oxidative stress-induced neuroinflammation.
The mechanisms underlying the biological activity of this compound include:
- Interaction with Proteins : The compound may bind to specific proteins involved in microbial cell division or cancer cell signaling pathways.
- Free Radical Scavenging : The trifluoromethyl group can enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Antimicrobial Studies
A study evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens. For instance, certain derivatives showed promising antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans .
Compound | Target Pathogen | MIC (μg/ml) |
---|---|---|
1 | S. typhi | 50 |
2 | C. albicans | 250 |
3 | S. aureus | 12.5 |
Anticancer Activity
In vitro studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported that certain derivatives significantly reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
Research into the neuroprotective properties of benzimidazole derivatives has shown that they can mitigate oxidative stress and neuroinflammation in animal models. In a controlled study involving Sprague Dawley rats, treatment with specific benzimidazole compounds reduced markers of oxidative stress and improved cognitive function after ethanol-induced neurodegeneration .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2/c1-11-5-4-6-12(9-11)10-21-14-8-3-2-7-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDROHQJOVVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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